molecular formula C24H24N6O3S B2687821 N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-90-6

N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2687821
CAS No.: 872994-90-6
M. Wt: 476.56
InChI Key: HVDUCQKJOVQBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a heterocyclic derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key substituents include:

  • A thioether-linked acetamide group with a 4-methoxyphenyl moiety at position 6 of the pyridazine ring.
  • An ethyl spacer connecting the triazole nitrogen at position 3 to a 4-methylbenzamide group.

The molecular formula is C₂₅H₂₅N₇O₃S, with a molecular weight of 503.58 g/mol.

Properties

IUPAC Name

N-[2-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c1-16-3-5-17(6-4-16)24(32)25-14-13-21-28-27-20-11-12-23(29-30(20)21)34-15-22(31)26-18-7-9-19(33-2)10-8-18/h3-12H,13-15H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDUCQKJOVQBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : N-[2-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
  • Molecular Formula : C24H24N6O3S
  • Molecular Weight : 476.56 g/mol
  • Purity : Typically around 95% .

Pharmacological Activities

This compound has been associated with various biological activities:

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, triazole derivatives have shown efficacy against a range of bacterial and fungal strains . The compound's thioether and triazole moieties may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

2. Anticancer Potential

The compound is part of a class of triazole derivatives that have been studied for their anticancer effects. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by inhibiting key proteins involved in cell cycle regulation . The structure–activity relationship (SAR) analysis suggests that modifications in the triazole ring enhance cytotoxicity against various cancer cell lines.

3. Anti-inflammatory Effects

Compounds derived from triazoles have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This mechanism could be beneficial in treating chronic inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival .
  • Interaction with Cell Signaling Pathways : The compound may modulate pathways such as PI3K/Akt and MAPK/ERK, which are critical for cancer cell growth and survival .

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of triazole derivatives found that specific modifications led to increased potency against human cancer cell lines such as HeLa and L363. Compounds similar to this compound exhibited GI50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, a series of triazole derivatives were tested against common pathogens. The results indicated moderate to high activity against both Gram-positive and Gram-negative bacteria, suggesting that structural elements like the thioether group enhance membrane permeability .

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The compound's structure suggests it may inhibit key proteins involved in cancer cell proliferation. For instance, studies on related triazoloquinazolinones have demonstrated their ability to inhibit Polo-like Kinase 1 (Plk1), a crucial regulator of cell cycle progression. Inhibitors targeting Plk1 have shown promise in preclinical models for various cancers .

In Vitro Studies

A study conducted on triazoloquinazolinone derivatives found that specific modifications in the chemical structure led to enhanced binding affinities at target proteins, resulting in increased cytotoxicity against cancer cell lines such as HeLa and A549. These findings suggest that similar modifications could be explored for N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide to optimize its therapeutic profile .

In Vivo Studies

Preclinical trials have indicated that compounds with similar structural frameworks can exhibit favorable pharmacokinetic properties when tested in animal models. For example, coadministration with CYP enzyme inhibitors has been suggested to enhance the bioavailability of these compounds by slowing their metabolic degradation .

Comparison with Similar Compounds

Structural Comparison

The table below summarizes structural analogs and their key differences:

Compound Name/ID/Reference Core Structure Key Substituents Molecular Weight Potential Activity
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 4-Methoxyphenylamino-thioethyl, 4-methylbenzamide 503.58 Kinase inhibition (inferred)
2-[[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine [1,2,4]Triazolo[4,3-b]pyridazine 4-Methoxyphenyl, ethanamine 285.30 Research chemical
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine Furan-2-yl, pyridin-3-ylmethylthio ~350 (estimated) Anticancer (hypothetical)
N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide [1,2,4]Triazolo[4,3-a]pyrazine Phenoxyethyl, hydroxybenzamide ~650 (estimated) Antioxidant
Key Observations:
  • Core Heterocycle : The triazolopyridazine core in the target compound differs from triazolo-pyrazine (e.g., ) in electron density, affecting binding to enzymatic targets. Pyridazine’s electron deficiency may favor interactions with ATP-binding pockets in kinases.
  • Thioether vs. Oxygen Ether : The thioether linkage in the target compound may confer greater metabolic stability than oxygen ethers (e.g., ), as sulfur is less prone to oxidative degradation.

Pharmacological and Functional Comparison

  • Antioxidant Activity: Compounds like incorporate hydroxybenzamide groups, which are known to scavenge free radicals. The target compound’s 4-methylbenzamide lacks this functionality, suggesting divergent therapeutic applications.
  • Kinase Inhibition Potential: Triazolopyridazine derivatives are explored as kinase inhibitors due to their planar, aromatic cores. The 4-methoxyphenyl group in the target compound may enhance binding to hydrophobic kinase pockets, similar to imatinib’s benzamide motifs .
  • Cytotoxicity : The furan and pyridinylmethylthio groups in could confer anticancer activity via DNA intercalation or topoisomerase inhibition, while the target compound’s substituents may prioritize kinase selectivity.

Physicochemical Properties

  • Lipophilicity (logP) : The 4-methylbenzamide group increases logP compared to ’s ethanamine, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling a thioacetamide intermediate to the triazolopyridazine core under basic conditions (e.g., K₂CO₃ in acetone), similar to methods in . Yields may vary due to steric hindrance from the ethyl spacer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.